-amino]acetic acid CAS No. 1142211-98-0](/img/structure/B1328822.png)
[[2-(3-Methylpiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid is a compound used for proteomics research . It has a molecular formula of C16H22N2O3 and a molecular weight of 290.37 .
Chemical Reactions Analysis
The specific chemical reactions involving [2-(3-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid are not provided in the search results. This could be due to the compound’s specific use in proteomics research, where it may not be intended to react with other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of [2-(3-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid are not fully detailed in the search results. We know its molecular formula is C16H22N2O3 and its molecular weight is 290.37 , but information about its melting point, boiling point, solubility, and other physical and chemical properties is not provided.Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Synthesis and Antimicrobial Screening : Compounds structurally related to “2-(3-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid” have been studied for their antimicrobial properties. For instance, certain novel Mannich bases bearing 1,8-Naphthyridine moiety, synthesized from related compounds, displayed significant antibacterial activity (Mogilaiah & Sakram, 2004).
Antimicrobial Activity of Derivatives : Derivatives of similar structural compounds have been synthesized and tested for their antimicrobial activities. These include 1,4-Benzothiazine derivatives and their Mannich bases, which showed notable antibacterial and antifungal activities (Kalekar, Bhat, & Koli, 2011).
Antioxidant and Enzymatic Inhibition Applications
- Antioxidant and Xanthine Oxidase Inhibition : Amino acid derivatives related to “2-(3-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid” were found to exhibit antioxidant properties and selective xanthine oxidase inhibitory activity. The zinc complex of a similar compound showed significant enzymatic inhibition (Ikram et al., 2015).
Antifungal Applications
- Antifungal Activity of Synthesized Compounds : Novel compounds synthesized using structures akin to “2-(3-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid” have been shown to possess antifungal properties. This includes the study of 2-Thioxo-imidazolidin-4-one derivatives and their antimicrobial efficacy (Nasser, Idhayadhulla, Kumar, & Selvin, 2010).
Angiotensin-Converting Enzyme Inhibition
- ACE Inhibitory Activity : Structurally similar compounds have been evaluated for their angiotensin-converting enzyme (ACE) inhibitory activities. These studies involve the synthesis of derivatives and analysis of their effects on ACE, contributing to potential applications in hypertension management (Yanagisawa et al., 1988).
Stability Studies under Stressful Conditions
- Stability Analysis of Pharmaceutical Derivatives : Research on the stability of pharmaceutical substances structurally related to “2-(3-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid” under various stressful conditions has been conducted. This includes analyzing the effects of environmental factors like temperature, light, and oxidants on the stability of these compounds (Gendugov, Glushko, Ozerov, & Shcherbakova, 2021).
These studies demonstrate a diverse range of scientific research applications for compounds related to “2-(3-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid,” from antimicrobial and antifungal activities to antioxidant properties and pharmaceutical stability under various conditions.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(N-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-13-6-5-9-17(10-13)15(19)11-18(12-16(20)21)14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVNECQVFSMLKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[2-(3-Methylpiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



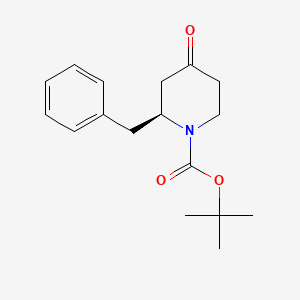
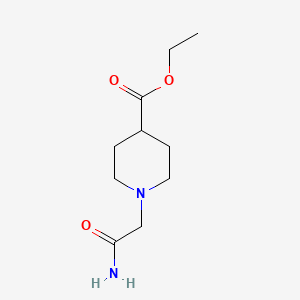
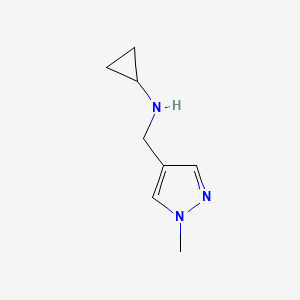
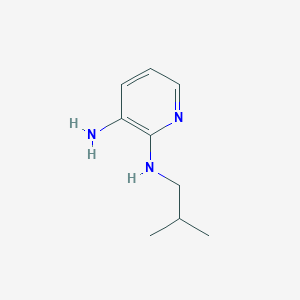
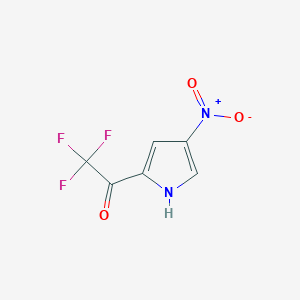
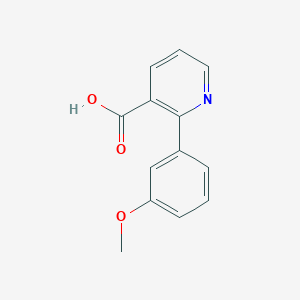





![11H-Benzo[a]carbazole](/img/structure/B1328763.png)